molecular formula C8H18N2O B1485625 trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol CAS No. 2165581-58-6

trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol

Cat. No. B1485625
CAS RN: 2165581-58-6
M. Wt: 158.24 g/mol
InChI Key: JDISLNHRZYVHHZ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol, also known as trans-2-amino-1-cyclobutanol, is an organic compound belonging to the family of cyclobutanol derivatives. It is a colorless, water-soluble liquid with a characteristic odor and a molecular weight of 156.24 g/mol. Trans-2-amino-1-cyclobutanol has been studied for its potential use in various scientific and medical applications, particularly as a precursor for synthesizing other molecules.

Scientific Research Applications

Trans-2-amino-1-cyclobutanol has been studied for its potential use in various scientific and medical applications. It is used as a precursor in the synthesis of a variety of compounds, including amino acids, peptides, and drugs. In addition, it is used in the synthesis of polymers, polysaccharides, and polypeptides. It is also used in the synthesis of proteins, lipids, and carbohydrates.

Mechanism of Action

The mechanism of action of trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol is not yet fully understood. However, it is known that the compound acts as a proton donor, donating a proton to the substrate molecule. This proton donation results in the formation of a new bond between the substrate molecule and the trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol molecule. The new bond is then stabilized by hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
Trans-2-amino-1-cyclobutanol has been studied for its potential biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been reported to have neuroprotective effects and to modulate the activity of certain enzymes and receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol in laboratory experiments is its low cost. In addition, it is relatively easy to synthesize and is stable in aqueous solutions. However, the compound is not very soluble in organic solvents and has a low boiling point, which can limit its use in certain experiments.

Future Directions

Future research on trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol could focus on its potential use as a drug or therapeutic agent. Additional studies could be conducted to further elucidate its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to identify new applications for trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol, such as its use in the synthesis of polymers, polysaccharides, and polypeptides. Finally, further studies could be conducted to explore the potential toxicity of trans-2-[(4-Aminobutyl)amino]cyclobutan-1-olo-1-cyclobutanol and its potential side effects.

properties

IUPAC Name

(1R,2R)-2-(4-aminobutylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-5-1-2-6-10-7-3-4-8(7)11/h7-8,10-11H,1-6,9H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDISLNHRZYVHHZ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol
Reactant of Route 2
trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol
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trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol
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trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol
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Reactant of Route 6
Reactant of Route 6
trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol

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